tert-Butyl (4-cyanooxazol-5-yl)carbamate
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Overview
Description
tert-Butyl (4-cyanooxazol-5-yl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyano group, and an oxazole ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-cyanooxazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxazole derivative. . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-cyanooxazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the oxazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
tert-Butyl (4-cyanooxazol-5-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl (4-cyanooxazol-5-yl)carbamate exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the oxazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (4-ethynylphenyl)carbamate: Another carbamate derivative with an ethynyl group.
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: A related compound with a thiazole ring and a bromine substituent.
Uniqueness
tert-Butyl (4-cyanooxazol-5-yl)carbamate is unique due to the presence of both a cyano group and an oxazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11N3O3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
tert-butyl N-(4-cyano-1,3-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C9H11N3O3/c1-9(2,3)15-8(13)12-7-6(4-10)11-5-14-7/h5H,1-3H3,(H,12,13) |
InChI Key |
UOKKQDGIOSYHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CO1)C#N |
Origin of Product |
United States |
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